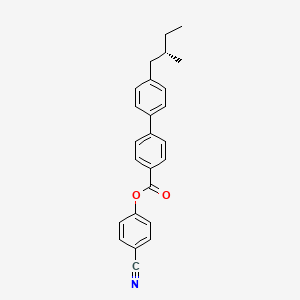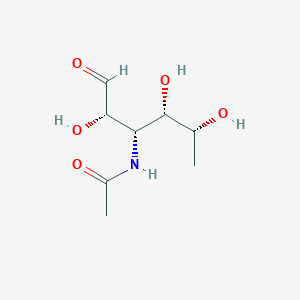
N-((4-(Ethylsulphonyl)phenyl)benzyl)-1-methylpyrrolidine-2-methylamine monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((4-(Ethylsulphonyl)phenyl)benzyl)-1-methylpyrrolidine-2-methylamine monohydrochloride is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of aromatic and heterocyclic elements, making it a subject of interest for researchers in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-(Ethylsulphonyl)phenyl)benzyl)-1-methylpyrrolidine-2-methylamine monohydrochloride typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-(ethylsulphonyl)benzyl chloride with 1-methylpyrrolidine in the presence of a base such as sodium hydroxide. The resulting product is then treated with hydrochloric acid to obtain the monohydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
化学反应分析
Types of Reactions
N-((4-(Ethylsulphonyl)phenyl)benzyl)-1-methylpyrrolidine-2-methylamine monohydrochloride can undergo various chemical reactions, including:
Oxidation: The ethylsulphonyl group can be oxidized to form sulfone derivatives.
Reduction: The aromatic rings can undergo reduction reactions to form more saturated compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly used.
Substitution: Nucleophiles such as amines or thiols can be employed under mild conditions to achieve substitution at the benzyl position.
Major Products Formed
科学研究应用
N-((4-(Ethylsulphonyl)phenyl)benzyl)-1-methylpyrrolidine-2-methylamine monohydrochloride has been explored for its applications in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Studied for its pharmacological properties, including potential therapeutic effects.
Industry: Used in the development of specialty chemicals and materials.
作用机制
The mechanism of action of N-((4-(Ethylsulphonyl)phenyl)benzyl)-1-methylpyrrolidine-2-methylamine monohydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes, depending on the specific application.
相似化合物的比较
Similar Compounds
N-(4-(Methylsulfonyl)phenyl)benzylamine: Similar structure but with a methylsulfonyl group instead of an ethylsulphonyl group.
N-(4-(Ethylsulfonyl)phenyl)benzylamine: Similar structure but without the pyrrolidine moiety.
N-(4-(Ethylsulfonyl)phenyl)benzylpyrrolidine: Similar structure but without the methylamine group.
Uniqueness
N-((4-(Ethylsulphonyl)phenyl)benzyl)-1-methylpyrrolidine-2-methylamine monohydrochloride is unique due to the combination of its ethylsulphonyl group, benzyl moiety, and pyrrolidine ring. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.
属性
CAS 编号 |
93980-95-1 |
|---|---|
分子式 |
C21H29ClN2O2S |
分子量 |
409.0 g/mol |
IUPAC 名称 |
1-(4-ethylsulfonylphenyl)-N-[(1-methylpyrrolidin-2-yl)methyl]-1-phenylmethanamine;hydrochloride |
InChI |
InChI=1S/C21H28N2O2S.ClH/c1-3-26(24,25)20-13-11-18(12-14-20)21(17-8-5-4-6-9-17)22-16-19-10-7-15-23(19)2;/h4-6,8-9,11-14,19,21-22H,3,7,10,15-16H2,1-2H3;1H |
InChI 键 |
CTNVRBUSYTVCHQ-UHFFFAOYSA-N |
规范 SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(C2=CC=CC=C2)NCC3CCCN3C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Benzyl-4,5-dihydro-2-isoheptadecyl-1-[3-[(1-oxoisooctadecyl)amino]propyl]-1h-imidazolium chloride](/img/structure/B15184669.png)
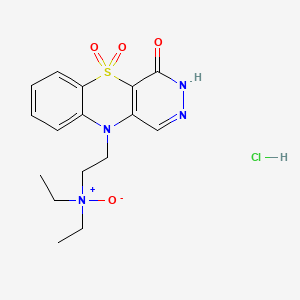
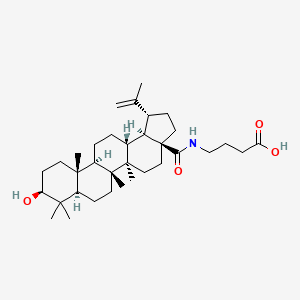
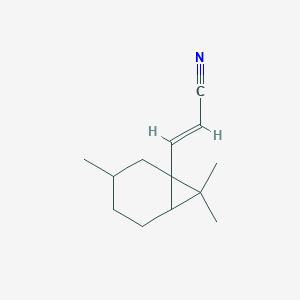
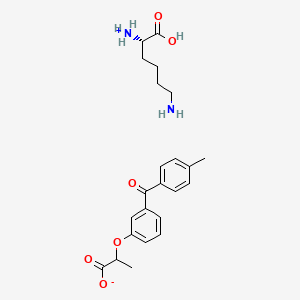
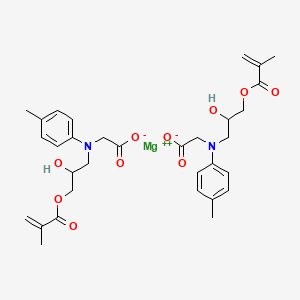
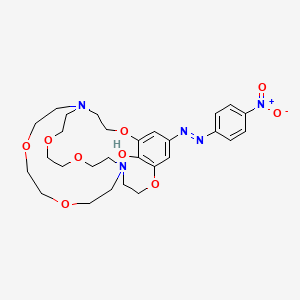
![4,4'-[1,3,4-Oxadiazole-2,5-diylbis(phenylene-1,4-azo)]bis(3-hydroxy-N-methylnaphthalene-2-carboxamide)](/img/structure/B15184735.png)
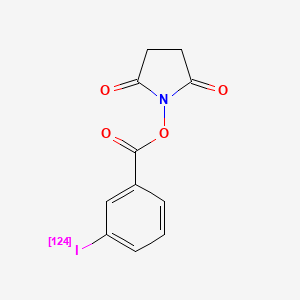
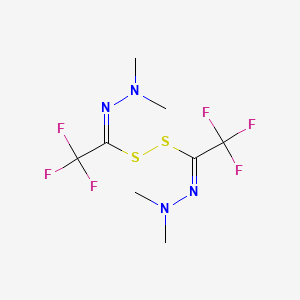

![barium(2+);5-oxo-1-(4-sulfonatophenyl)-4-[(4-sulfonatophenyl)diazenyl]-4H-pyrazole-3-carboxylate](/img/structure/B15184771.png)
